2-[(1-Ethylsulfonylpiperidine-4-carbonyl)-methylamino]benzoic acid
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Overview
Description
2-[(1-Ethylsulfonylpiperidine-4-carbonyl)-methylamino]benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a piperidine ring through a carbonyl group and an ethylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethylsulfonylpiperidine-4-carbonyl)-methylamino]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation reactions, often using reagents such as ethylsulfonyl chloride.
Coupling with Benzoic Acid: The final step involves coupling the piperidine derivative with benzoic acid through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(1-Ethylsulfonylpiperidine-4-carbonyl)-methylamino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
2-[(1-Ethylsulfonylpiperidine-4-carbonyl)-methylamino]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(1-Ethylsulfonylpiperidine-4-carbonyl)-methylamino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can result in inhibition or activation of the target, depending on the nature of the interaction. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Methylsulfonylpiperidine-4-carbonyl)-methylamino]benzoic acid
- 2-[(1-Propylsulfonylpiperidine-4-carbonyl)-methylamino]benzoic acid
- 2-[(1-Butylsulfonylpiperidine-4-carbonyl)-methylamino]benzoic acid
Uniqueness
2-[(1-Ethylsulfonylpiperidine-4-carbonyl)-methylamino]benzoic acid is unique due to its specific ethylsulfonyl substituent, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkyl groups, the ethylsulfonyl group may confer distinct properties such as solubility, stability, and binding affinity to molecular targets.
Properties
IUPAC Name |
2-[(1-ethylsulfonylpiperidine-4-carbonyl)-methylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-3-24(22,23)18-10-8-12(9-11-18)15(19)17(2)14-7-5-4-6-13(14)16(20)21/h4-7,12H,3,8-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNSVYKYTXDGRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)N(C)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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